molecular formula C18H14ClNO3S B5226129 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile

3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile

Cat. No. B5226129
M. Wt: 359.8 g/mol
InChI Key: CKLPPDYMILOMND-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile, also known as ACSF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ACSF is a chemical compound that is used in the field of neuroscience as a tool to study the function of the brain.

Mechanism of Action

3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is important for synaptic plasticity and learning and memory. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile works by binding to a specific site on the NMDA receptor, preventing the binding of glutamate and blocking the influx of calcium ions into the neuron. This blockade of the NMDA receptor leads to a decrease in synaptic transmission and plasticity, which can be used to study the function of the brain.
Biochemical and Physiological Effects:
The use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile in research has led to a better understanding of the biochemical and physiological effects of the NMDA receptor blockade. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been shown to decrease the amplitude and frequency of excitatory postsynaptic potentials (EPSPs), decrease the release of neurotransmitters, and reduce the number of synaptic contacts. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has also been shown to induce long-term depression (LTD) of synaptic transmission, which is a form of synaptic plasticity that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the function of the NMDA receptor in a controlled and precise manner. Another advantage of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is its ability to induce LTD, which is a form of synaptic plasticity that is important for learning and memory. However, there are also limitations to the use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile in lab experiments. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a potent blocker of the NMDA receptor, which can lead to cell death and other adverse effects if used inappropriately. Additionally, the use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile requires careful attention to detail to ensure the purity and quality of the final product.

Future Directions

There are many future directions for the use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile in research. One potential direction is the use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile to study the effects of drugs and other compounds on the brain. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile could be used to screen for potential therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another potential direction is the use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile to study the role of the NMDA receptor in synaptic plasticity and learning and memory. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile could be used to investigate the mechanisms underlying these processes and to develop new treatments for cognitive disorders. Overall, the use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile in research has the potential to lead to significant advancements in our understanding of the brain and its function.

Synthesis Methods

The synthesis of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile involves the reaction of 4-chlorobenzene sulfonamide with allyl ether, followed by the reaction with 4-cyano-3-nitrophenylacetic acid. The final product is obtained by the reduction of the nitro group using palladium on carbon in the presence of hydrogen gas. The synthesis of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is used in neuroscience research to study the function of the brain. It is commonly used to study the synaptic transmission and plasticity of neurons in the hippocampus, a brain region that is important for learning and memory. 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is also used to study the effects of drugs and other compounds on the brain. The use of 3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile in research has led to significant advancements in our understanding of the brain and its function.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-2-11-23-16-7-3-14(4-8-16)12-18(13-20)24(21,22)17-9-5-15(19)6-10-17/h2-10,12H,1,11H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPPDYMILOMND-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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